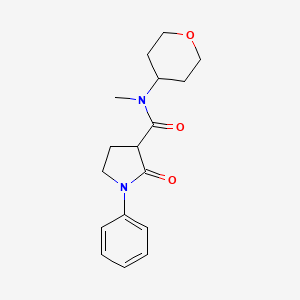![molecular formula C30H24N2O7 B6090439 Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate](/img/structure/B6090439.png)
Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction environments to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate: shares similarities with other aromatic compounds that contain multiple functional groups and complex structures.
Uniqueness
- The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it suitable for specialized applications in various fields of research and industry.
Propriétés
IUPAC Name |
methyl 4-[[4-[3-[(4-methoxycarbonylphenyl)carbamoyl]phenoxy]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O7/c1-37-29(35)20-6-12-23(13-7-20)31-27(33)19-10-16-25(17-11-19)39-26-5-3-4-22(18-26)28(34)32-24-14-8-21(9-15-24)30(36)38-2/h3-18H,1-2H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXHBFUTWVYFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[5-bromo-2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B6090356.png)
![1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperazine](/img/structure/B6090363.png)

![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B6090391.png)
![3-methyl-1-[3-(2-methylphenoxy)propyl]piperazine](/img/structure/B6090406.png)
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6090411.png)
![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B6090418.png)
![4,4'-[[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)]dibenzamide](/img/structure/B6090420.png)
![9-bromo-5-(3,4-difluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B6090435.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6090447.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6090460.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6090463.png)
![1-N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride](/img/structure/B6090466.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6090471.png)
